molecular formula C10H14ClN B8350074 3-Tert-butyl-4-chloroaniline

3-Tert-butyl-4-chloroaniline

Cat. No.: B8350074
M. Wt: 183.68 g/mol
InChI Key: DFKWURGXEUHZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-chloroaniline is a substituted aniline derivative featuring a tert-butyl group at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound belongs to a class of aromatic amines with applications in agrochemicals, pharmaceuticals, and materials science. The tert-butyl group confers steric bulk and lipophilicity, while the chlorine atom enhances electronic effects, influencing reactivity and binding properties.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-tert-butyl-4-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3

InChI Key

DFKWURGXEUHZMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Effects : The tert-butyl group in this compound may hinder reactions at the ortho and para positions due to steric bulk, a trend observed in similar tert-butyl-substituted anilines .
  • Electronic Tuning : Chlorine’s electron-withdrawing nature can activate the ring for nucleophilic substitution, while tert-butyl groups stabilize positive charges via inductive effects .
  • Synthetic Challenges : Derivatives with multiple substituents (e.g., nitro or heterocyclic rings) require multi-step syntheses, as seen in and .

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